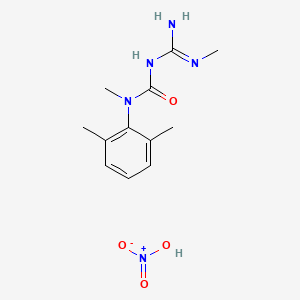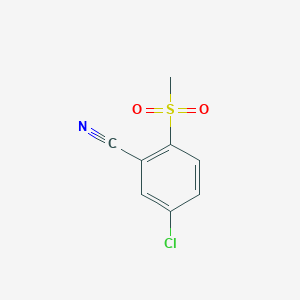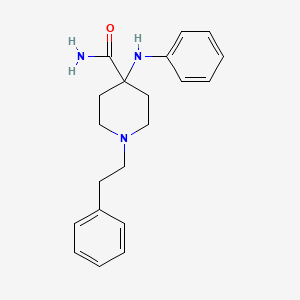
(r)-phenyl-(1-phenylethyl)amine
概要
説明
®-1,N-Diphenylethanamine: is an organic compound that belongs to the class of amines. It is characterized by the presence of a chiral center, which gives rise to its ®-enantiomer. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing ®-1,N-Diphenylethanamine involves the reductive amination of acetophenone with aniline. This reaction typically employs a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Chiral Resolution: Another approach involves the resolution of racemic 1,N-Diphenylethanamine using chiral acids or chromatography techniques to obtain the ®-enantiomer.
Industrial Production Methods: In industrial settings, the synthesis of ®-1,N-Diphenylethanamine often involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions:
Oxidation: ®-1,N-Diphenylethanamine can undergo oxidation reactions to form corresponding imines or nitroso compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: ®-1,N-Diphenylethanamine can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Imines, nitroso compounds
Reduction: Secondary amines
Substitution: Various substituted amines
科学的研究の応用
Chemistry: ®-1,N-Diphenylethanamine is used as a chiral building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and the preparation of enantiomerically pure compounds.
Biology: In biological research, ®-1,N-Diphenylethanamine is studied for its potential as a ligand in receptor binding studies. It can interact with various biological targets, providing insights into receptor-ligand interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of chiral drugs. Its ability to interact with specific biological targets makes it a candidate for drug design and discovery.
Industry: In the industrial sector, ®-1,N-Diphenylethanamine is used in the production of fine chemicals and pharmaceuticals. Its role as an intermediate in the synthesis of various compounds highlights its industrial significance.
作用機序
The mechanism of action of ®-1,N-Diphenylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
類似化合物との比較
(S)-1,N-Diphenylethanamine: The enantiomer of ®-1,N-Diphenylethanamine, differing in its chiral configuration.
N-Methyl-1,N-Diphenylethanamine: A methylated derivative with different chemical properties.
1,N-Diphenylethanamine: The racemic mixture containing both ®- and (S)-enantiomers.
Uniqueness: ®-1,N-Diphenylethanamine is unique due to its chiral nature, which imparts specific stereochemical properties. This makes it valuable in applications requiring enantiomerically pure compounds, such as asymmetric synthesis and chiral drug development.
特性
分子式 |
C14H15N |
|---|---|
分子量 |
197.27 g/mol |
IUPAC名 |
N-[(1R)-1-phenylethyl]aniline |
InChI |
InChI=1S/C14H15N/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14/h2-12,15H,1H3/t12-/m1/s1 |
InChIキー |
IUERBKSXAYWVGE-GFCCVEGCSA-N |
異性体SMILES |
C[C@H](C1=CC=CC=C1)NC2=CC=CC=C2 |
正規SMILES |
CC(C1=CC=CC=C1)NC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Glycine, N-[(dimethoxyphosphinyl)methyl]-](/img/structure/B8590113.png)

![2(5H)-Furanone, 5-[(phenylmethoxy)methyl]-, (5S)-](/img/structure/B8590145.png)




![Bicyclo[2.2.1]hept-2-yl-(5-nitro-pyridin-2-yl)-amine](/img/structure/B8590170.png)

![6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B8590202.png)



